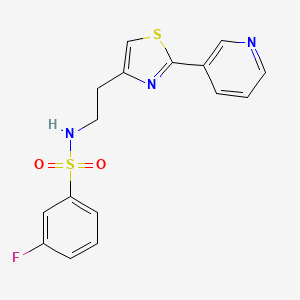

3-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

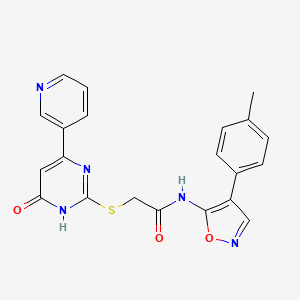

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzenesulfonamide core, with a 3-fluoro substituent on the benzene ring. Attached to the nitrogen of the sulfonamide is a 2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl group. This suggests the presence of a thiazole ring attached to a pyridine ring via an ethyl linker .科学的研究の応用

Neurodegenerative Disorder Imaging

Research into neurodegenerative disorders has benefited from the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, studies have synthesized and evaluated fluorinated compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), finding certain derivatives as promising candidates for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antidiabetic Research

In the quest for new antidiabetic agents, fluoropyrazolesulfonylurea and thiourea derivatives have been prepared and shown significant antidiabetic activity. These compounds' molecular and biological properties calculations have revealed favorable drug-like profiles, making them potential leads for future drug discovery studies (Faidallah et al., 2016).

Environmental and Biological Sensing

The development of highly sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. A new design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols has demonstrated high off/on signal ratios, good selectivity, and sensitivity, indicating its potential application for thiophenols sensing in environmental and biological contexts (Wang et al., 2012).

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include various enzymes and receptors involved in critical biological processes such as inflammation, microbial infection, and cancer .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or activation of the target’s function . The presence of the fluorine atom and the pyridine ring in the compound may also influence its interaction with its targets, potentially enhancing its binding affinity and selectivity .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets’ functions . For example, they may affect pathways related to inflammation, microbial infection, and cancer .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . The presence of the fluorine atom and the pyridine ring in the compound may also influence its pharmacokinetic properties, potentially enhancing its stability and bioavailability .

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives . Additionally, the presence of the fluorine atom in the compound may enhance its stability and resistance to metabolic degradation .

特性

IUPAC Name |

3-fluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S2/c17-13-4-1-5-15(9-13)24(21,22)19-8-6-14-11-23-16(20-14)12-3-2-7-18-10-12/h1-5,7,9-11,19H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXAWJRUYVNCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2919233.png)

![1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one](/img/structure/B2919235.png)

![2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2919237.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2919241.png)

![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)